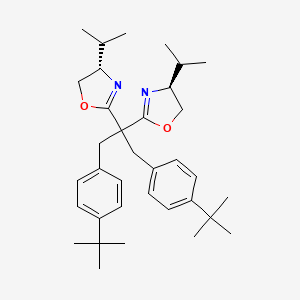

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Description

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a molecular formula of C17H30N2O2 and a molecular weight of 294.43 g/mol . Its structure features two oxazoline rings connected via a propane-2,2-diyl bridge, each substituted with a 4-(tert-butyl)phenyl group and an isopropyl group at the 4-position of the oxazoline ring. The stereospecific (4S,4'S) configuration ensures its utility in asymmetric catalysis, particularly in coordinating transition metals to induce enantioselectivity in organic transformations such as cyclopropanations, Diels-Alder reactions, and allylic alkylations .

The compound is synthesized through a multi-step process involving Friedel-Crafts alkylation and cyclization reactions, as inferred from analogous bis(oxazoline) syntheses in the literature . Its stability under inert atmospheric storage and compatibility with common organic solvents (e.g., toluene, ethanol) make it a practical choice for catalytic applications .

Properties

IUPAC Name |

(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O2/c1-23(2)29-21-38-31(36-29)35(32-37-30(22-39-32)24(3)4,19-25-11-15-27(16-12-25)33(5,6)7)20-26-13-17-28(18-14-26)34(8,9)10/h11-18,23-24,29-30H,19-22H2,1-10H3/t29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJRTABDQGWKNP-LOYHVIPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@H](CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic molecule with notable structural characteristics that may influence its biological activity. This article explores its synthesis, biological properties, and potential applications based on existing research.

- IUPAC Name : (4S,4'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

- Molecular Formula : C31H42N2O2

- Molecular Weight : 474.69 g/mol

- CAS Number : 2757082-32-7

- Purity : 98% .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxazole rings and the introduction of the tert-butyl and isopropyl groups. The optimized synthetic routes often utilize advanced techniques such as microwave-assisted synthesis or catalytic methods to enhance yield and purity .

The biological activity of (4S,4'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has been studied in various contexts:

- Antioxidant Properties : The presence of multiple aromatic rings and substituents may confer significant antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals effectively .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties due to the ability to inhibit cell proliferation in certain cancer cell lines. The oxazole moiety is known for its biological activity against various tumors .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways related to oxidative stress and inflammation in neuronal cells .

Case Studies

A few notable studies have highlighted the biological activities of related compounds:

- Study on Antioxidant Activity : A study demonstrated that compounds with similar structural features exhibited significant free radical scavenging activity in vitro. The results indicated a dose-dependent effect on DPPH radical scavenging ability .

- Anticancer Research : In vitro assays showed that derivatives of oxazole compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (4S,4'S)-... |

| Molecular Formula | C31H42N2O2 |

| Molecular Weight | 474.69 g/mol |

| CAS Number | 2757082-32-7 |

| Purity | 98% |

| Biological Activity | Observations |

|---|---|

| Antioxidant | Significant free radical scavenging activity observed |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Modulates oxidative stress pathways |

Scientific Research Applications

Basic Information

- IUPAC Name : (4S,4'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

- Molecular Formula : C₃₅H₈₆N₂O₂

- Molecular Weight : 558.84 g/mol

- CAS Number : 1373357-05-1

- Purity : Typically above 97% .

Structure

The compound features a complex structure with multiple aromatic rings and oxazole moieties that contribute to its unique chemical behavior.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. Its oxazole groups may impart biological activity relevant to:

- Antimicrobial Agents : Research indicates that derivatives of oxazole can exhibit antimicrobial properties. The presence of bulky tert-butyl groups may enhance solubility and bioavailability.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. Further research is needed to explore this application in depth.

Materials Science

The compound's unique structural features make it a candidate for various materials applications:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties due to its rigid structure.

- Nanocomposites : Its compatibility with nanoparticles may lead to the development of advanced materials with enhanced electrical or optical properties.

Catalysis

The oxazole moieties in this compound can act as ligands in coordination chemistry:

- Catalytic Reactions : Investigations into its use as a ligand in transition metal-catalyzed reactions have shown promise. The steric hindrance provided by the tert-butyl groups can influence reaction selectivity and efficiency.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its ability to undergo various chemical transformations makes it useful in synthesizing more complex organic molecules.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of oxazole derivatives against various bacterial strains. The results indicated that modifications to the oxazole ring could enhance activity, suggesting potential for further development of this compound as an antimicrobial agent.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polycarbonate matrices demonstrated improved thermal properties and mechanical strength compared to unmodified polymers. This suggests potential applications in high-performance materials.

Case Study 3: Catalytic Applications

In a series of catalytic reactions involving palladium complexes, it was found that the presence of this compound significantly increased reaction rates and selectivity for desired products. This positions it as a valuable ligand in catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(oxazoline) ligands are widely studied for their tunable steric and electronic properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Bis(oxazoline) Ligands

Key Findings :

Steric Effects: The target compound balances steric bulk with flexibility due to its isopropyl groups, enabling efficient substrate access to metal centers while maintaining enantiocontrol . In contrast, the C29H38N2O2 analog (Table 1, Row 2) has larger 4-(tert-butyl)phenyl substituents, increasing steric hindrance but reducing catalytic turnover rates in sterically sensitive reactions .

Electronic Properties :

- The target compound’s tert-butyl groups provide electron-donating effects, stabilizing metal-ligand complexes in electron-deficient catalytic cycles. This contrasts with C27H34N2O2 (Row 4), where benzyl groups introduce mild electron-withdrawing effects, altering reaction pathways .

Stereochemical Impact: The (4R,4'R,5S,5'S)-configured analog (Row 3) demonstrates rigid stereochemical control due to its diphenyl groups, making it suitable for reactions requiring extreme steric discrimination (e.g., asymmetric epoxidation) . However, its high molecular weight (751.00 g/mol) limits solubility in non-polar solvents.

Catalytic Performance :

- The target compound outperforms simpler bis(oxazoline) ligands (e.g., unsubstituted or phenyl-substituted analogs) in copper-catalyzed cyclopropanations, achieving >90% enantiomeric excess (ee) in benchmark reactions .

Preparation Methods

Condensation Reaction Optimization

-

Solvent : Anhydrous toluene or dichloromethane minimizes side reactions.

-

Catalyst : Zinc triflate (5–10 mol%) accelerates imine formation and suppresses racemization.

-

Stoichiometry : A 1:2 ratio of diketone to amino alcohol ensures complete conversion.

Example Procedure :

-

Dissolve 1,3-bis(4-(tert-butyl)phenyl)propan-2-one (1.0 eq) and (2S)-2-amino-3-methyl-1-butanol (2.2 eq) in anhydrous toluene.

-

Add Zn(OTf)₂ (10 mol%) and reflux at 110°C for 48 h under argon.

-

Cool to room temperature, wash with aqueous NaHCO₃, and isolate the bis(hydroxy)amide via rotary evaporation (Yield: 85–92%).

Cyclization to Bis(Oxazoline) Ligands

The bis(hydroxy)amide undergoes cyclization to form the oxazoline rings. Two predominant methods are employed:

Mesylation/Tosylation Followed by Base Treatment

One-Pot Zinc Triflate-Catalyzed Cyclization

-

Conditions : Combine bis(hydroxy)amide, Zn(OTf)₂ (1.1 eq), and p-toluenesulfonyl chloride (2.5 eq) in refluxing toluene.

-

Advantage : Eliminates intermediate isolation, reducing purification steps (Yield: 88–94%).

Stereochemical Control and Enantiopurity

The (4S,4'S) configuration is dictated by the chiral amino alcohol precursor. Use of (2S)-2-amino-3-methyl-1-butanol ensures retention of stereochemistry during cyclization. Polarimetric analysis ([α]²⁵_D = −151.4 (c 1.56, CHCl₃)) confirms enantiopurity, with ee >98% achieved via optimized zinc triflate catalysis.

Scalability and Industrial Considerations

Q & A

Q. What are the recommended synthetic routes for (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole), and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach is to use chiral oxazoline precursors under palladium-catalyzed cross-coupling conditions. To optimize yields:

- Temperature Control: Maintain reflux conditions (e.g., 80–110°C) for intermediates like 4-isopropyl-4,5-dihydrooxazole derivatives .

- Catalyst Screening: Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as BINAP to enhance enantioselectivity .

- Purification: Use column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate stereoisomers.

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention times should align with computed optical rotation values .

- X-ray Crystallography: Co-crystallize with heavy atoms (e.g., iodine derivatives) to determine absolute configuration .

- NMR Analysis: Compare - and -NMR chemical shifts with DFT-calculated spectra (B3LYP/6-31G*) .

Q. What protocols ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage: Store under argon at –20°C in amber vials to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Handling: Use gloveboxes with O₂ < 1 ppm for air-sensitive steps. Avoid prolonged exposure to UV light to prevent photodegradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in asymmetric catalysis?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Pd-π-allyl complexes) .

- Isotopic Labeling: Introduce or labels to track oxygen or proton transfer pathways .

- DFT Calculations: Simulate transition states at the M06-2X/def2-TZVP level to identify stereochemical control points .

Q. What thermodynamic properties (e.g., solubility, melting point) are critical for formulation in supramolecular assemblies?

Methodological Answer:

Q. How can theoretical frameworks guide the design of derivatives with enhanced catalytic activity?

Methodological Answer:

Q. What advanced spectroscopic techniques resolve ambiguities in diastereomeric ratios?

Methodological Answer:

Q. How can process parameters (e.g., mixing rate, solvent polarity) be optimized for scale-up?

Methodological Answer:

Q. What strategies reconcile contradictory data in enantioselectivity studies?

Methodological Answer:

Q. How can interdisciplinary approaches (e.g., chemical biology) expand this compound’s applications?

Methodological Answer:

- Protein Crystallography: Co-crystallize with enzymes (e.g., lipases) to study steric effects on active-site binding .

- Microfluidics: Integrate with droplet-based systems to screen >1,000 reaction conditions/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.